molecular formula C10H9N3O3 B8034802 (2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide

(2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide

Cat. No.: B8034802
M. Wt: 219.20 g/mol
InChI Key: RVMXVJZUPFZFMM-JYRVWZFOSA-N
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Description

(2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide typically involves the reaction of a suitable nitrile with hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and other functionalized organic molecules.

Biology

The compound may have potential applications in the development of new pharmaceuticals. Oximes are known for their ability to act as antidotes for organophosphate poisoning, and this compound could be explored for similar uses.

Medicine

Research into the medicinal properties of this compound may reveal its potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide exerts its effects depends on its interactions with molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-2-(hydroxyimino)-N-phenylethanamide: Similar structure but lacks the methoxy group.

    (2Z)-2-cyano-2-(hydroxyimino)-N-(2-chlorophenyl)ethanamide: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2Z)-2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)ethanamide can influence its chemical reactivity and physical properties. This functional group can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules.

Properties

IUPAC Name

(2Z)-2-cyano-2-hydroxyimino-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-7(9)12-10(14)8(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXVJZUPFZFMM-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=N\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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